molecular formula C13H24N2 B046859 4-(4-Butylpiperidin-1-YL)butanenitrile CAS No. 244291-78-9

4-(4-Butylpiperidin-1-YL)butanenitrile

Cat. No. B046859
M. Wt: 208.34 g/mol
InChI Key: KKYBXEIOWOSNHO-UHFFFAOYSA-N
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Description

4-(4-Butylpiperidin-1-YL)butanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C13H24N2 and a molecular weight of 208.34 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(4-Butylpiperidin-1-YL)butanenitrile is represented by the formula C13H24N2 . The canonical SMILES representation is CCCCC1CCN(CC1)CCCC#N . This indicates that the molecule contains a butylpiperidin-1-yl group attached to a butanenitrile group.


Physical And Chemical Properties Analysis

4-(4-Butylpiperidin-1-YL)butanenitrile has a molecular weight of 208.34 and a molecular formula of C13H24N2 . It appears as an oil and is soluble in DCM and Ethyl Acetate . It has a topological polar surface area of 27Ų .

Future Directions

The future directions for research involving 4-(4-Butylpiperidin-1-YL)butanenitrile are not specified in the search results. Given its use in proteomics research, it may be involved in studies of protein structure and function, drug discovery, or other areas of biochemistry and molecular biology .

properties

IUPAC Name

4-(4-butylpiperidin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-3-6-13-7-11-15(12-8-13)10-5-4-9-14/h13H,2-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBXEIOWOSNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylpiperidin-1-YL)butanenitrile

Synthesis routes and methods

Procedure details

In a 100 mL flask with a magnetic stirrer was placed 3 (2.3 g, 16.4 mmol), 4-bromobutyronitrile (2.4 g, 16.4 mmol), potassium carbonate powder (2.5 g, 18 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at rt for 5 h followed by addition of H2O (15 mL). The mixture was extracted with ethyl acetate (3×30 mL) and the combined organic phases were evaporated to dryness to produce 3.9 of crude 4. The crude product was subjected to CC [eluent:heptane:EtOAc (1:1)] to give pure 4 (2.3 g, 87%). 1H NMR (CDCl3) δ0.82 (t, 3H), 1.191.37 (m, 9H), 1.64-1.75 (d, 2H), 1.84-2.01 (m, 4H), 2.39-2.54 (m, 4H), 2.89-2.97 (d, 2H).
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
87%

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